Cas no 1092443-55-4 (BMS-687453)

BMS-687453 structure
Nombre del producto:BMS-687453
BMS-687453 Propiedades químicas y físicas
Nombre e identificación
-
- BMS-687453
- (2S,3S)-3-{[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5 -yl]amino}-1,2,4-butanetriol
- BS-194
- BS194
- BS 194
- DTXSID901109905
- (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
- NCGC00345852-02
- CS-0003320
- CHEMBL1234833
- BCP20653
- EX-A1836
- BDBM50347388
- compound 4k [PMID 21080703]
- Q27075542
- (2S,3S)-3-(7-(BENZYLAMINO)-3-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YLAMINO)BUTANE-1,2,4-TRIOL
- SCHEMBL10123330
- AC-36197
- (2s,3s)-3-{[7-(Benzylamino)-3-(1-Methylethyl)pyrazolo[1,5-A]pyrimidin-5-Yl]amino}butane-1,2,4-Triol
- TS-09707
- AKOS032961165
- DA-71781
- NCGC00345852-01
- 3ns9
- 1092443-55-4
- (2S,3S)-3-{[7-(benzylamino)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-5-yl]amino}butane-1,2,4-triol
- BS-194; BS 194
- (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
- (2S,3S)-3-{[7-(BENZYLAMINO)-3-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINO}BUTANE-1,2,4-TRIOL
- 1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-
- HY-14372
- (2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol
- NS9
- GTPL8176
-
- Renchi: InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1
- Clave inchi: KRIWIRSMQRQYJG-DLBZAZTESA-N
- Sonrisas: CC(C)C1=C2N=C(C=C(NCC3=CC=CC=C3)N2N=C1)N[C@@H](CO)[C@@H](CO)O
Atributos calculados
- Calidad precisa: 385.21138974g/mol
- Masa isotópica única: 385.21138974g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 9
- Complejidad: 463
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 115Ų
Propiedades experimentales
- Denso: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 184-186 ºC (acetonitrile )
- Disolución: Almost insoluble (0.016 g/l) (25 º C),
BMS-687453 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7698-1 mg |
BS194 |
1092443-55-4 | 99.64% | 1mg |
¥987.00 | 2022-02-28 | |
DC Chemicals | DC8517-10mg |
BS194 |
1092443-55-4 | >98% | 10mg |
$300.0 | 2023-09-15 | |
DC Chemicals | DC8517-100mg |
BS194 |
1092443-55-4 | >98% | 100mg |
$1800.0 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7698-10mg |
BS194 |
1092443-55-4 | 99.64% | 10mg |
¥ 3331 | 2023-09-07 | |
DC Chemicals | DC8517-50mg |
BS194 |
1092443-55-4 | >98% | 50mg |
$1000.0 | 2023-09-15 | |
A2B Chem LLC | AE25111-5mg |
BS194 |
1092443-55-4 | 98% by HPLC | 5mg |
$235.00 | 2024-04-20 | |
Aaron | AR0094V7-10mg |
BS194 |
1092443-55-4 | 95% | 10mg |
$644.00 | 2025-02-11 | |
A2B Chem LLC | AE25111-500mg |
BS194 |
1092443-55-4 | 98% by HPLC | 500mg |
$6709.00 | 2024-04-20 | |
Aaron | AR0094V7-1mg |
BS194 |
1092443-55-4 | 95% | 1mg |
$197.00 | 2025-02-11 | |
A2B Chem LLC | AE25111-25mg |
BS194 |
1092443-55-4 | 98% by HPLC | 25mg |
$740.00 | 2024-04-20 |
BMS-687453 Literatura relevante
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
1092443-55-4 (BMS-687453) Productos relacionados
- 2228666-58-6(tert-butyl N-methyl-N-1-(3-methyl-1-benzofuran-2-yl)-2-oxoethylcarbamate)
- 1351597-00-6(N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 7350-58-5(2-(1-phenylcyclopropyl)acetic acid)
- 476211-66-2(N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-{4-(4,5-diphenyl-1,3-thiazol-2-yl)carbamoylphenoxy}benzamide)
- 2138180-47-7(6-[3-(Dimethylamino)piperidin-1-yl]-2-methylhexan-3-one)
- 2694744-99-3(1-(2,4-Dichloro-1,3-thiazol-5-yl)methanamine hydrochloride)
- 14422-49-2(2-(2-chloroacetamido)benzoic acid)
- 1507158-67-9(5-fluorooxan-3-one)
- 1706091-28-2(1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione)
- 1184662-18-7(Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1092443-55-4)BMS-687453

Pureza:99%/99%
Cantidad:5mg/10mg
Precio ($):263.0/401.0